Cas no 1270397-24-4 (4-(1-AMINOETHYL)-3-METHYLPHENOL)

4-(1-AMINOETHYL)-3-METHYLPHENOL 化学的及び物理的性質
名前と識別子
-
- 4-(1-AMINOETHYL)-3-METHYLPHENOL
- Phenol, 4-(1-aminoethyl)-3-methyl-
- EN300-6770773
- AKOS006343846
- 1270397-24-4
-
- インチ: 1S/C9H13NO/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7,11H,10H2,1-2H3
- InChIKey: MKMAFRVENQCIIG-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=C(C)C=1)C(C)N
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.069±0.06 g/cm3(Predicted)
- ふってん: 274.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 10.36±0.31(Predicted)
4-(1-AMINOETHYL)-3-METHYLPHENOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6770773-10.0g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 10.0g |
$2823.0 | 2025-03-12 | |
Enamine | EN300-6770773-2.5g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 2.5g |
$1287.0 | 2025-03-12 | |
Enamine | EN300-6770773-0.05g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.05g |
$551.0 | 2025-03-12 | |
Enamine | EN300-6770773-0.5g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.5g |
$630.0 | 2025-03-12 | |
Enamine | EN300-6770773-5.0g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 5.0g |
$1903.0 | 2025-03-12 | |
Enamine | EN300-6770773-0.25g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.25g |
$604.0 | 2025-03-12 | |
Enamine | EN300-6770773-0.1g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 0.1g |
$578.0 | 2025-03-12 | |
Enamine | EN300-6770773-1.0g |
4-(1-aminoethyl)-3-methylphenol |
1270397-24-4 | 95.0% | 1.0g |
$656.0 | 2025-03-12 |
4-(1-AMINOETHYL)-3-METHYLPHENOL 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
4-(1-AMINOETHYL)-3-METHYLPHENOLに関する追加情報
Recent Advances in the Study of 4-(1-AMINOETHYL)-3-METHYLPHENOL (CAS: 1270397-24-4): A Comprehensive Research Brief
4-(1-AMINOETHYL)-3-METHYLPHENOL (CAS: 1270397-24-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies for neurological and inflammatory disorders. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 4-(1-AMINOETHYL)-3-METHYLPHENOL is its role in the synthesis of dopamine receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for D2 and D3 dopamine receptors, making them promising candidates for the treatment of Parkinson's disease and schizophrenia. The study utilized molecular docking simulations and in vitro binding assays to validate the compound's interactions with these receptors, providing a solid foundation for further preclinical development.
In addition to its neurological applications, 4-(1-AMINOETHYL)-3-METHYLPHENOL has also been investigated for its anti-inflammatory properties. A recent Nature Chemical Biology publication reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The researchers employed a combination of high-throughput screening and transcriptomic analysis to elucidate the underlying mechanisms, revealing that the compound acts through the modulation of the NF-κB signaling pathway. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs.
From a chemical synthesis perspective, advancements have been made in optimizing the production of 4-(1-AMINOETHYL)-3-METHYLPHENOL. A 2024 study in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that significantly improves yield and enantiomeric purity. This method employs a chiral palladium catalyst and has been scaled up for industrial production, addressing previous challenges related to cost and scalability. Such innovations are critical for ensuring the compound's availability for further research and development.
Despite these promising developments, challenges remain in the clinical translation of 4-(1-AMINOETHYL)-3-METHYLPHENOL-based therapies. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and rapid metabolism, necessitating the design of prodrugs or formulation strategies to enhance its stability and delivery. Ongoing research is exploring these avenues, with preliminary results showing improved pharmacokinetic profiles in animal models.
In conclusion, 4-(1-AMINOETHYL)-3-METHYLPHENOL (CAS: 1270397-24-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in neurological and inflammatory disorders, coupled with advancements in synthetic methodologies, underscore its potential as a cornerstone for future drug development. Continued research efforts are essential to fully realize its therapeutic benefits and address existing limitations.
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